REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH2:12][CH:11]=[C:10]([CH2:13]OC2CCCCO2)[O:9][CH:8]=1)(=O)=O.[C:23]1([CH3:44])C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C(N(CC)CC)C.[CH:52]([OH:54])=[O:53].CN(C=[O:59])C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:13]([C:10]1[O:9][C:8]([C:52]([OH:54])=[O:53])=[CH:7][C:12](=[O:59])[CH:11]=1)[CH2:23][CH3:44] |f:5.6.7|
|
Name
|
6-(tetrahydropyran-2-yloxymethyl)-4H-pyran-3-yl trifluoromethanesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=COC(=CC1)COC1OCCCC1)(F)F
|
Name
|
|
Quantity
|
40.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
154 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
7.07 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.64 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
75.8 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CC)C1=CC(C=C(O1)C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |